molecular formula C10H12ClNO3 B13542904 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid

3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid

Katalognummer: B13542904
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: QWUMOHOWSCRXOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted methoxyphenyl group, and a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methoxyaniline.

    Alkylation: The aniline derivative undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.

    3-Amino-3-(2-methoxyphenyl)propanoic acid: Similar structure but with different substitution patterns.

Uniqueness

3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is unique due to the presence of both the amino and chloro groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClNO3

Molekulargewicht

229.66 g/mol

IUPAC-Name

3-amino-2-(5-chloro-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(11)4-7(9)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)

InChI-Schlüssel

QWUMOHOWSCRXOZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C(CN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.